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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for oxazole-
4-carbonitrile (CAS No. 55242-84-7), a vital heterocyclic building block in pharmaceutical and
agrochemical research.[1] The unique reactivity of its oxazole ring makes it a valuable
intermediate for synthesizing biologically active molecules, including anti-inflammatory and
antimicrobial agents.[1] This document offers an in-depth examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing
information from these distinct analytical techniques, this guide establishes a definitive
spectroscopic profile for the unambiguous identification and quality assessment of oxazole-4-
carbonitrile for researchers, scientists, and professionals in drug development.

Introduction

Oxazole-4-carbonitrile is a five-membered heterocyclic compound with the molecular formula
C4H2N20 and a molecular weight of 94.07 g/mol .[1][2] Its structure, featuring both an oxazole
ring and a nitrile functional group, confers a unique electronic profile that is leveraged in the
synthesis of more complex molecules.[1][3] Given its role as a key intermediate, rigorous
structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and
the purity of final products. This guide details the fundamental spectroscopic techniques used
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to characterize this molecule, explaining the causal relationships between its molecular
structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For oxazole-4-carbonitrile, both *H (proton) and 3C NMR provide unambiguous
confirmation of its distinct chemical environment.

'H NMR Spectroscopy

The proton NMR spectrum of oxazole-4-carbonitrile is characterized by its simplicity, which
directly reflects the molecule's structure. There are two protons attached to the oxazole ring at
positions 2 and 5.

o Causality and Interpretation: The protons on the oxazole ring are located in an electron-
deficient (deshielded) environment due to the electronegativity of the adjacent oxygen and
nitrogen atoms. This deshielding effect causes their signals to appear at a high chemical shift
(downfield) in the spectrum. The proton at the C2 position is typically the most deshielded,
appearing at the lowest field, followed by the proton at the C5 position.

Table 1: *H NMR Spectroscopic Data for Oxazole-4-carbonitrile

Proton Assignment Chemical Shift (6, ppm) Multiplicity
H-2 ~8.8 Singlet (s)
H-5 ~8.4 Singlet (s)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

3C NMR Spectroscopy

The 13C NMR spectrum provides critical information about the carbon framework of the
molecule.[4]

o Causality and Interpretation: The spectrum will show four distinct signals corresponding to
the four carbon atoms in the molecule. The carbon of the nitrile group (C=N) is typically
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found in the 110-120 ppm range. The carbons of the oxazole ring are significantly
deshielded. The C2 carbon, bonded to both oxygen and nitrogen, appears at the lowest field.
The C4 and C5 carbons also exhibit distinct chemical shifts influenced by their position
relative to the heteroatoms and the nitrile substituent.

Table 2: 3C NMR Spectroscopic Data for Oxazole-4-carbonitrile[4]

Carbon Assignment Chemical Shift (6, ppm)
C2 ~155
C5 ~145
C4 ~125
CN ~115

Note: Data is approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

o Causality and Interpretation: The IR spectrum of oxazole-4-carbonitrile is dominated by a
strong, sharp absorption band characteristic of the nitrile group (C=N). This vibration involves
a significant change in dipole moment, resulting in a high-intensity peak. Other key vibrations
include the C=N and C=C stretching of the oxazole ring and the C-O-C stretching vibration.

Table 3: Key IR Absorption Bands for Oxazole-4-carbonitrile

) Wavenumber . . .
Functional Group ( 1 Intensity Vibrational Mode
cm-
C=N (Nitrile) ~2240 - 2260 Strong, Sharp Stretching
C=N (Oxazole Ring) ~1500 - 1600 Medium Stretching
C=C (Oxazole Ring) ~1400 - 1500 Medium Stretching
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| C-O-C (Oxazole Ring) | ~1050 - 1150 | Strong | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of its molecular weight and elemental
composition.

o Causality and Interpretation: In an electron ionization (El) mass spectrum, oxazole-4-
carbonitrile will exhibit a prominent molecular ion peak (M*) corresponding to its molecular
weight (94.07 g/mol ).[1][2] The fragmentation pattern is characteristic of the oxazole ring
system. The parent oxazole molecule is known to fragment via the loss of CO, HCN, and H
atoms.[5] For oxazole-4-carbonitrile, fragmentation would likely involve the loss of the
nitrile group (CN) and subsequent ring cleavage.

Table 4: Expected Mass Spectrometry Data for Oxazole-4-carbonitrile

m/z Value Proposed Fragment

94 [C4H2N20]* (Molecular lon, M*)
68 [M - CNJ*

66 M- COJ*

| 40 | [M - CO - CNJ* |

Integrated Spectroscopic Profile and Structural
Confirmation

The definitive structural confirmation of oxazole-4-carbonitrile is achieved by integrating the
data from all spectroscopic techniques. Each method provides a unique and complementary
piece of the structural puzzle.

e MS confirms the molecular weight is 94.

IR confirms the presence of a key nitrile (C=N) functional group.
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e 13C NMR confirms the presence of four distinct carbon environments, including one nitrile
and three sp2-hybridized ring carbons.

e 1H NMR confirms the presence of two distinct protons on the heterocyclic ring.

The relationship between the molecular structure and its key spectroscopic signatures is
visualized below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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